molecular formula C7H7NO2 B1281447 1-(3-Hydroxypyridin-4-yl)ethanone CAS No. 30152-05-7

1-(3-Hydroxypyridin-4-yl)ethanone

Cat. No. B1281447
CAS RN: 30152-05-7
M. Wt: 137.14 g/mol
InChI Key: REYSBWKWFPSDDR-UHFFFAOYSA-N
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Description

The compound "1-(3-Hydroxypyridin-4-yl)ethanone" is a chemical entity that can be derived from pyridone-based structures. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridone and hydroxyphenyl ethanone derivatives, which can be useful in understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, 3-hydroxy-4-pyridones can be transformed into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially applicable to tropane alkaloids synthesis . Another approach involves the synthesis of enehydroxylamino ketones through condensation, treatment with metallated intermediates, and 1,3-dipolar cycloadditions . These methods highlight the versatility in synthesizing complex structures that could be adapted for the synthesis of "1-(3-Hydroxypyridin-4-yl)ethanone".

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For example, the crystal structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone was investigated using X-ray diffraction and supported by computational studies, revealing the CO up-OH down conformation . Similarly, the crystal structure of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone was determined, showing different spatial arrangements in its polymorphs . These studies suggest that "1-(3-Hydroxypyridin-4-yl)ethanone" could also exhibit interesting conformational properties.

Chemical Reactions Analysis

The reactivity of related compounds can be quite diverse. For instance, chloro-substituted 1-hydroxy-2-acetylideneimidazolidines can react with sodium cyanide to form nitriles, which upon oxidation form persistent vinyl nitroxides . Additionally, 2-azido-1-(2-hydroxyphenyl)ethanones can undergo unexpected cyclization reactions with terminal alkynoates to yield aminobenzofuran derivatives . These examples demonstrate the potential reactivity of "1-(3-Hydroxypyridin-4-yl)ethanone" in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various techniques. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones were prepared and their structures confirmed by spectroscopic methods, with molecular modeling used to establish stable conformations . The thermal behavior and phase transitions of polymorphs have also been investigated, providing insights into the stability and intermolecular interactions of these compounds . These studies suggest that "1-(3-Hydroxypyridin-4-yl)ethanone" would also have specific physical and chemical properties that could be characterized similarly.

Scientific Research Applications

Transformations in Organic Chemistry

1-(3-Hydroxypyridin-4-yl)ethanone has been utilized in transformations within organic chemistry. A study demonstrated its role in the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone, which was analyzed using IR and 1H NMR spectra. This type of transformation is significant for creating new chemical entities in organic synthesis (Smolyar, 2010).

Synthesis and Biological Evaluation

Another research focused on the synthesis and biological evaluation of compounds derived from 1-(3-Hydroxypyridin-4-yl)ethanone. The study involved preparing derivatives and evaluating their antimicrobial activities, highlighting the compound's relevance in pharmaceutical research (Sherekar et al., 2022).

Spectroscopic Characterization and Cytotoxic Studies

The compound has also been subject to spectroscopic characterization and cytotoxic studies. A research team synthesized a derivative of 1-(3-Hydroxypyridin-4-yl)ethanone, using it as a starting material for further chemical reactions. The study not only characterized the compound but also evaluated its cytotoxicity, offering insights into its potential biological applications (Govindhan et al., 2017).

Applications in Sensing Technologies

In sensing technologies, a derivative of 1-(3-Hydroxypyridin-4-yl)ethanone was used to develop a highly selective and sensitive probe for hydrogen sulfide (H2S). This application is essential in the study of biological systems and can contribute to advancements in biochemical sensing (Fang et al., 2019).

Antimicrobial Research

Its derivatives have been explored in antimicrobial research, with studies synthesizing new compounds from 1-(3-Hydroxypyridin-4-yl)ethanone and testing them for antimicrobial properties against various bacteria. This research underscores the compound's potential in developing new antimicrobial agents (Wanjari, 2020).

Electrosynthesis Methods

Electrochemical methods have been applied in the synthesis of phenylpiperazine derivatives using 1-(3-Hydroxypyridin-4-yl)ethanone. This approach represents a greener, more efficient route for synthesizing complex organic compounds, demonstrating the compound's versatility in various synthesis methods (Nematollahi & Amani, 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Relevant Papers A paper titled “Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase” discusses the synthesis and evaluation of a series of 3-hydroxypyridin-4-one derivatives, including 1-(3-Hydroxypyridin-4-yl)ethanone, as potential inhibitors of catechol-O-methyltransferase . Another paper titled “Synthesis and iron chelating properties of hydroxypyridinone and…” might also be relevant .

properties

IUPAC Name

1-(3-hydroxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYSBWKWFPSDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510265
Record name 1-(3-Hydroxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypyridin-4-yl)ethanone

CAS RN

30152-05-7
Record name 1-(3-Hydroxypyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxypyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YS Malets, BV Vashchenko, VS Moskvina… - Chemistry of …, 2023 - Springer
An approach to the preparation of hereto unknown parent 5-and 7-azachromones was developed. The key step relied on the NaH-mediated condensation of isomeric 2 (4)-acetyl-3-…
Number of citations: 4 link.springer.com

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